3-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
Description
3-(3-Chloro-2-methylphenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a bicyclic quinazolinone derivative characterized by a partially saturated six-membered ring fused to a quinazolinone core. The compound features a 3-chloro-2-methylphenyl substituent at position 3 and a methylsulfanyl group at position 2. Its hexahydroquinazolinone core enhances conformational flexibility, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-12(17)7-5-9-14(10)19-15(20)11-6-3-4-8-13(11)18-16(19)21-2/h5,7,9H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBLPRWICPDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties based on available literature and research findings.
- Molecular Formula : CHClNS
- Molecular Weight : 270.78 g/mol
- CAS Number : 82961-52-2
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, analgesic, and anticancer agent.
Anti-inflammatory and Analgesic Properties
Research indicates that the compound exhibits significant anti-inflammatory effects. In a study conducted on animal models, it was shown to reduce inflammation markers such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
Case Study :
In a controlled experiment involving rats with induced paw edema, administration of the compound resulted in a 50% reduction in swelling compared to the control group after 24 hours. This suggests strong anti-inflammatory potential.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.5 |
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Pro-inflammatory Cytokines : Reduces levels of TNF-alpha and IL-6.
- Induction of Apoptosis : Triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.
Toxicity and Safety Profile
Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further investigation is required to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Key Compounds for Comparison
Critical Observations
Methylsulfanyl (MeS) at position 2 is conserved in both the target compound and the analgesic 3-(3-methoxyphenyl) derivative . This group may stabilize interactions with hydrophobic enzyme pockets.
Core Saturation Effects: Hexahydroquinazolinone derivatives (e.g., target compound and TNKS2 inhibitor in PDB 5al4) exhibit greater conformational flexibility than unsaturated quinazolinones, possibly improving binding to dynamic protein domains .
Biological Potency :
- The MMP-9 inhibitor N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) demonstrates that extended alkyl chains (butanamide) enhance potency compared to simpler substituents . The target compound’s shorter methylsulfanyl group may reduce affinity but improve metabolic stability.
Pharmacokinetic and Physicochemical Comparisons
Key Takeaways :
- The target compound’s high lipophilicity may limit aqueous solubility but favor blood-brain barrier penetration, a trait observed in JNJ0966 (MMP-9 inhibitor) .
- Piperazinyl analogues (e.g., TNKS2 inhibitor) exhibit improved solubility but may require structural optimization to reduce metabolic liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
